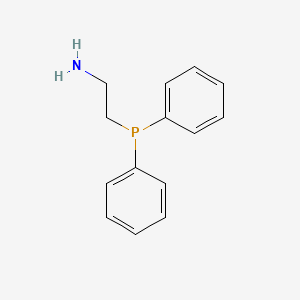

2-(Diphenylphosphino)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118384. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEPBCWNHKZECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297821 | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4848-43-5 | |

| Record name | 4848-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)ethylamine is a versatile bidentate phosphine (B1218219) ligand integral to the advancement of modern synthetic chemistry. Its unique structural motif, featuring both a soft phosphorus donor and a hard nitrogen donor, allows for the formation of stable chelate complexes with a variety of transition metals. This property has made it a valuable ligand in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in key catalytic reactions. Spectroscopic data are presented to aid in its characterization, and logical workflows for its synthesis and catalytic use are visualized to provide a clear understanding of the processes involved.

Chemical and Physical Properties

This compound, also known as (2-aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid at room temperature. It is characterized by its air and moisture sensitivity, necessitating handling and storage under an inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4848-43-5 | [3] |

| Molecular Formula | C₁₄H₁₆NP | [3] |

| Molecular Weight | 229.26 g/mol | [3] |

| Boiling Point | 220 °C | [3] |

| Appearance | Colorless to yellow liquid | [4] |

| Solubility | Insoluble in water | [4] |

| pKa | 9.56 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution reaction between a protected 2-aminoethyl halide or a related precursor and a diphenylphosphide source, or the reaction of ethylenimine with diphenylphosphine. A common laboratory-scale preparation involves the reaction of chlorodiphenylphosphine (B86185) with ethylenediamine (B42938).

Experimental Protocol: Synthesis from Ethylenediamine and Chlorodiphenylphosphine

This procedure outlines a general method for the synthesis of this compound.

Materials:

-

Ethylenediamine

-

Chlorodiphenylphosphine[5]

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous toluene (B28343) (or another suitable inert solvent)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of excess ethylenediamine in anhydrous toluene. The flask is cooled in an ice bath.

-

Addition of Reagents: A solution of chlorodiphenylphosphine in anhydrous toluene is added dropwise to the stirred solution of ethylenediamine via the dropping funnel over a period of 1-2 hours. Triethylamine is used as a base to neutralize the HCl formed during the reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with deionized water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Logical Workflow for Synthesis:

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.50-7.30 | m | - | P-Ph |

| 2.85-2.75 | t | ~7 | P-CH₂-CH₂ -N | |

| 2.20-2.10 | t | ~7 | P-CH₂ -CH₂-N | |

| 1.40 | br s | - | NH₂ | |

| ¹³C NMR | 139-128 | m | - | P-Ph |

| 42.5 | d | J(P,C) ≈ 15 | P-CH₂-CH₂ -N | |

| 35.0 | d | J(P,C) ≈ 20 | P-CH₂ -CH₂-N | |

| ³¹P NMR | -17.0 | s | - | P Ph₂ |

Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.[1][2][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | m, br | N-H stretch (asymmetric and symmetric) |

| 3070-3050 | m | C-H stretch (aromatic) |

| 2940-2850 | m | C-H stretch (aliphatic) |

| 1590 | m | N-H bend |

| 1480, 1435 | s | P-Ph stretch |

| 1100-1000 | s | C-N stretch |

| 740, 695 | s | C-H bend (aromatic, monosubstituted) |

Note: Predicted absorption peaks based on functional groups present.[13][14]

Applications in Catalysis

This compound is a highly effective bidentate ligand for a variety of palladium-catalyzed cross-coupling reactions.[4] Its ability to chelate to the metal center enhances the stability and activity of the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

-

Aryl bromide

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene/Water solvent mixture

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Catalyst Pre-formation (optional): In a Schlenk tube, Pd(OAc)₂ and this compound (typically a 1:2 to 1:4 Pd:ligand ratio) are dissolved in anhydrous toluene and stirred at room temperature for 15-30 minutes under an inert atmosphere.

-

Reaction Setup: To the catalyst solution (or to a new flask containing the catalyst components), the aryl bromide, phenylboronic acid, and base are added. The toluene/water solvent mixture is then added.

-

Reaction: The reaction mixture is degassed by several cycles of vacuum and backfilling with nitrogen or argon. The mixture is then heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

-

Aryl bromide

-

Secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube are added the palladium source, this compound, and the base under an inert atmosphere.

-

Addition of Reagents: The aryl bromide and the secondary amine are then added, followed by the anhydrous solvent.

-

Reaction: The reaction mixture is degassed and heated to 80-120 °C until the reaction is complete.

-

Work-up and Purification: The work-up and purification are similar to the Suzuki-Miyaura coupling procedure.

Catalytic Cycle for Buchwald-Hartwig Amination:

Safety and Handling

This compound is a corrosive and air- and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile ligand in the field of homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting a variety of important carbon-carbon and carbon-nitrogen bond-forming reactions make it an important tool for synthetic chemists in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate its safe and effective use in the laboratory. Further research into the applications of this ligand and its derivatives will undoubtedly continue to expand the horizons of synthetic chemistry.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. rsc.org [rsc.org]

- 3. This compound | 4848-43-5 | FD155486 [biosynth.com]

- 4. This compound CAS#: 4848-43-5 [m.chemicalbook.com]

- 5. Chlorodiphenylphosphine - Enamine [enamine.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)ethylamine, a versatile bidentate P,N-ligand crucial in modern synthetic chemistry. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in catalysis, with a focus on ruthenium-catalyzed hydrogenolysis of epoxides and palladium-catalyzed cross-coupling reactions. This document includes tabulated quantitative data from key experiments, detailed experimental methodologies, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as (2-Aminoethyl)diphenylphosphine, is an organophosphorus compound that typically appears as a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a soft phosphine (B1218219) donor and a hard amine donor, makes it an effective ligand in coordination chemistry for stabilizing various metal centers.[3] This property is central to its utility in homogeneous catalysis. The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4848-43-5 | |

| Molecular Formula | C₁₄H₁₆NP | [1] |

| Molecular Weight | 229.26 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 220 °C (at 9 Torr) | [4] |

| Water Solubility | Insoluble | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

| SMILES | C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | [4] |

| InChI Key | RXEPBCWNHKZECN-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with lithium diphenylphosphide.

Experimental Protocol: Synthesis of this compound

This two-step procedure involves the preparation of lithium diphenylphosphide followed by its reaction with 2-chloroethylamine (B1212225) hydrochloride. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[4]

Step 1: Preparation of Lithium Diphenylphosphide Solution in THF

-

Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Reagents: Add lithium metal (2 molar equivalents) cut into small pieces to anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction: To the stirred suspension, add chlorodiphenylphosphine (B86185) (1 molar equivalent) dropwise at room temperature.[6] The reaction is exothermic and the solution will turn a characteristic deep red/orange color, indicating the formation of the lithium diphenylphosphide anion (Ph₂P⁻Li⁺).[1]

-

Completion: Stir the reaction mixture at room temperature for several hours to ensure complete conversion. The resulting solution is used directly in the next step.

Step 2: Synthesis of this compound

-

Reagent Addition: In a separate Schlenk flask, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in anhydrous THF.

-

Reaction: Cool the suspension of 2-chloroethylamine hydrochloride in an ice bath. To this, slowly add the freshly prepared solution of lithium diphenylphosphide (1 molar equivalent) via cannula transfer.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): ~7.5-7.3 (m, 10H, P(C₆H₅)₂), ~2.8 (t, 2H, PCH₂CH₂ NH₂), ~2.2 (t, 2H, PCH₂ CH₂NH₂), ~1.5 (br s, 2H, NH₂). |

| ³¹P NMR | Expected chemical shift (δ, ppm): ~ -16 (relative to 85% H₃PO₄). |

| IR (Infrared) | Characteristic absorptions (cm⁻¹): ~3300-3500 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (N-H bend), ~1435 (P-Ph).[7][8] |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 230.11. |

Applications in Catalysis

This compound serves as a highly effective ligand in a variety of transition metal-catalyzed reactions, owing to its ability to form stable chelate complexes.

Ruthenium-Catalyzed Hydrogenolysis of Epoxides

A significant application of this ligand is in the formation of ruthenium catalysts for the chemoselective hydrogenolysis of epoxides to alcohols. This reaction is a valuable transformation in organic synthesis. The combination of a ruthenium precursor, such as [RuCl₂(benzene)]₂, with this compound generates a highly efficient catalyst.[9]

Experimental Protocol: Hydrogenolysis of Styrene (B11656) Oxide

The following is a general procedure for the ruthenium-catalyzed hydrogenolysis of an epoxide, based on established methodologies.

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with a ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%), this compound (2 mol%), and a solvent such as isopropyl alcohol. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add the epoxide substrate (e.g., styrene oxide, 1 molar equivalent) and a base (e.g., KOH, 5 mol%).

-

Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired pressure (e.g., 5-10 atm).

-

Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for a set time or until the reaction is complete as monitored by GC or TLC.

-

Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The filtrate is concentrated, and the product yield and regioselectivity (branched vs. linear alcohol) are determined by GC or ¹H NMR analysis.

Table 3: Ruthenium-Catalyzed Hydrogenolysis of Various Epoxides

| Epoxide Substrate | Catalyst System | Temp (°C) | H₂ (atm) | Time (h) | Conversion (%) | Product(s) (Branched:Linear Ratio) |

| Styrene Oxide | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 1 | >99 | 1-Phenylethanol : 2-Phenylethanol (89:11) |

| 1,2-Epoxyoctane | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 5 | >99 | 2-Octanol : 1-Octanol (98:2) |

| Propylene Oxide | [CpRuCl(cod)] / Ligand / KOH | 80 | 30 | 15 | >99 | 2-Propanol : 1-Propanol (>99:1) |

| Glycidyl Phenyl Ether | [CpRuCl(cod)] / Ligand / KOH | 80 | 8 | 3 | >99 | 1-Phenoxy-2-propanol (major) |

Data adapted from related studies on similar catalyst systems. Ligand refers to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-N and C-C bond formation.

Buchwald-Hartwig Amination: This reaction couples amines with aryl halides to form aryl amines, a common motif in pharmaceuticals. The P,N-ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[10][11][12]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), a strong base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (1.0 equiv), and the amine (1.2 equiv).[13]

-

Solvent and Conditions: Anhydrous toluene (B28343) is added, and the vessel is sealed. The mixture is heated (typically 80-110 °C) with stirring for several hours until completion.

-

Work-up: After cooling, the reaction is quenched, diluted with an organic solvent, and filtered. The product is then purified, typically by column chromatography.

Suzuki-Miyaura Coupling: While less common for this specific ligand compared to specialized biaryl phosphines, it can be employed in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and organohalides.[5] The general procedure is similar to the Buchwald-Hartwig amination, with the amine being replaced by a boronic acid or ester and often using a carbonate or phosphate (B84403) base.

Safety and Handling

This compound is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is air and moisture-sensitive and should be handled and stored under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile P,N-ligand with significant applications in homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting crucial chemical transformations, such as the hydrogenolysis of epoxides and various cross-coupling reactions, make it an important tool for synthetic chemists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for its use in research and development.

References

- 1. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 4848-43-5 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. nsmn1.uh.edu [nsmn1.uh.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely utilized as a bidentate P,N-ligand in coordination chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable chelate complexes with a variety of transition metals, particularly palladium and platinum. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in catalysis, and an exploration of its coordination chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1][2][3] It is air-sensitive, particularly in solution, and should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[4][5] The compound is insoluble in water but soluble in many organic solvents.[4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆NP | [7] |

| Molecular Weight | 229.26 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 220 °C at 9 Torr | [1][5][7] |

| Melting Point | Not reported | |

| Density | Not reported | |

| pKa (predicted) | 9.56 ± 0.10 | [5] |

| Solubility | Insoluble in water | [4][6] |

| CAS Number | 4848-43-5 | [7] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ³¹P NMR (CDCl₃) | -21.3 ppm |

| ¹H NMR (CDCl₃) | Data not yet available in detail |

| ¹³C NMR (CDCl₃) | Data not yet available in detail |

| IR | Data not yet available in detail |

| Mass Spectrometry | Data not yet available in detail |

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorodiphenylphosphine

-

Ethanolamine

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The resulting mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture under inert atmosphere to remove the salt.

-

Wash the precipitate with anhydrous toluene to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation to yield a colorless, viscous liquid.

Coordination Chemistry

This compound readily forms stable chelate complexes with transition metals, acting as a P,N-bidentate ligand. These complexes are of significant interest in catalysis and materials science.

Synthesis of Palladium(II) and Platinum(II) Complexes

Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(dppea)₂][9]

Materials:

-

Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride

-

This compound

-

Anhydrous dichloromethane (B109758)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the palladium precursor in anhydrous dichloromethane under an inert atmosphere.

-

Add a solution of this compound (2 equivalents) in anhydrous dichloromethane to the palladium solution with stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

Reduce the volume of the solvent under reduced pressure.

-

Add anhydrous diethyl ether to precipitate the complex.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

A similar procedure can be followed for the synthesis of the corresponding platinum(II) complex, [PtCl₂(dppea)₂], using a suitable platinum(II) precursor such as potassium tetrachloroplatinate(II).[8]

Applications in Catalysis

The palladium complexes of this compound are effective catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Anhydrous conditions and inert atmosphere

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

-

Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and this compound (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of the degassed solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Experimental Protocol: Heck Reaction

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., DMF, acetonitrile)

-

Anhydrous conditions and inert atmosphere

Procedure:

-

In a Schlenk flask, combine the aryl halide, alkene, and base in the chosen solvent.

-

Degas the mixture thoroughly.

-

Prepare the palladium catalyst with the this compound ligand as described for the Suzuki-Miyaura coupling.

-

Add the catalyst to the reaction mixture.

-

Heat the reaction to the required temperature (often >100 °C) and monitor its progress.[9]

-

After completion, perform an aqueous workup and extract the product.

-

Purify the product using standard techniques such as column chromatography.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also air and moisture-sensitive.[1][4] Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. Spills should be absorbed with an inert material and placed in a suitable container for disposal.

Conclusion

This compound is a valuable and versatile P,N-bidentate ligand with significant applications in coordination chemistry and homogeneous catalysis. Its ability to form stable complexes with palladium and other transition metals makes it an effective ligand for a range of important cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The experimental protocols provided in this guide offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors. Further research into the applications and coordination chemistry of this compound is likely to uncover new catalytic activities and materials with novel properties.

References

- 1. entegris.com [entegris.com]

- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. This compound | 4848-43-5 [chemicalbook.com]

- 5. This compound CAS#: 4848-43-5 [m.chemicalbook.com]

- 6. This compound | 4848-43-5 [amp.chemicalbook.com]

- 7. This compound | 4848-43-5 | FD155486 [biosynth.com]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]

An In-depth Technical Guide to the Synthesis of 2-(Diphenylphosphino)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Diphenylphosphino)ethylamine, a crucial bidentate P,N-ligand extensively used in coordination chemistry and catalysis. The document details a reliable synthetic protocol, presents key reaction data in a structured format, and illustrates the synthetic workflow for clarity.

Introduction

This compound, also known as (2-aminoethyl)diphenylphosphine, is a versatile ligand in organometallic chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable complexes with a variety of transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. This guide focuses on a common and effective method for its preparation: the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).

Synthetic Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between chlorodiphenylphosphine and an excess of ethanolamine. The ethanolamine serves as both the nucleophile and the acid scavenger for the hydrogen chloride byproduct.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Procedure

The following protocol is a representative method for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Schlenk line or similar inert atmosphere setup.

-

Anhydrous toluene (B28343).

-

Chlorodiphenylphosphine.

-

Ethanolamine.

-

Standard laboratory glassware for work-up and purification.

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is charged with a solution of ethanolamine (e.g., 12.2 g, 0.2 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Addition of Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine (e.g., 22.06 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of ethanolamine hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated ethanolamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous toluene.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to yield a crude oil. The product is then purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Chlorodiphenylphosphine | 22.06 g (0.1 mol) |

| Ethanolamine | 12.2 g (0.2 mol) |

| Anhydrous Toluene (solvent) | 250 mL |

| Reaction Conditions | |

| Initial Temperature | 0 °C |

| Reaction Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield | 22.93 g |

| Typical Actual Yield | 18.3 - 20.6 g (80-90%) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 165-170 °C at 0.5 mmHg |

| Spectroscopic Data | |

| 31P NMR (CDCl3) | δ -19.5 ppm (s) |

| 1H NMR (CDCl3) | δ 7.50-7.30 (m, 10H, P(C6H5)2), 2.85 (t, 2H, CH2N), 2.25 (t, 2H, PCH2), 1.55 (s, 2H, NH2) |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

(2-Aminoethyl)diphenylphosphine: A Technical Guide to its Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Aminoethyl)diphenylphosphine , also known as 2-(diphenylphosphino)ethylamine, is a bidentate phosphine (B1218219) ligand with significant potential in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its molecular structure, key quantitative data, and insights into its synthesis and potential relevance in drug development.

Molecular Structure and Properties

(2-Aminoethyl)diphenylphosphine is characterized by a diphenylphosphine (B32561) group and an aminoethyl group, which allow it to act as a P,N-bidentate ligand, coordinating to metal centers through both the phosphorus and nitrogen atoms.

Chemical Structure:

Where Ph represents a phenyl group (C6H5)

This structure facilitates its use in a variety of catalytic reactions. The presence of both a soft phosphine donor and a hard amine donor site allows for versatile coordination chemistry.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C14H16NP | [1][2] |

| Molecular Weight | 229.26 g/mol | [1][2] |

| CAS Number | 4848-43-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 341.1 °C at 760 mmHg | [3] |

| InChI Key | RXEPBCWNHKZECN-UHFFFAOYSA-N | [2] |

| SMILES | NCCP(c1ccccc1)c2ccccc2 | [2] |

Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route, based on common methods for preparing aminophosphines, is outlined below. This workflow is illustrative and would require optimization for specific laboratory conditions.

Purification:

Purification of phosphine compounds like (2-Aminoethyl)diphenylphosphine often requires careful handling to avoid oxidation of the phosphorus atom. Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid derivatives.[5][6][7] For liquid products, vacuum distillation is a standard technique.

Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectra for (2-Aminoethyl)diphenylphosphine are not widely published. However, based on the known spectral data of related compounds, the following characteristic peaks and signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show multiplets for the phenyl protons in the aromatic region (approx. 7.2-7.5 ppm). The methylene (B1212753) protons of the ethyl group will appear as multiplets, with the protons adjacent to the nitrogen and phosphorus atoms showing distinct chemical shifts and coupling patterns. The amine protons (NH2) would likely appear as a broad singlet.

-

13C NMR: The spectrum will show signals for the aromatic carbons in the range of 125-150 ppm.[8] The two methylene carbons of the ethyl bridge will have distinct chemical shifts, influenced by the neighboring phosphorus and nitrogen atoms.

-

31P NMR: The 31P NMR spectrum is a crucial tool for characterizing phosphine compounds. For a trivalent phosphine like (2-Aminoethyl)diphenylphosphine, a single peak is expected. The chemical shift will be indicative of the electronic environment of the phosphorus atom.[9][10] For comparison, the 31P NMR chemical shift of diphenylphosphine is around -41 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm-1 for the primary amine.[11]

-

C-H stretching (aromatic): Above 3000 cm-1.

-

C-H stretching (aliphatic): Below 3000 cm-1.

-

C=C stretching (aromatic): Around 1450-1600 cm-1.

-

P-Ph stretching: Characteristic vibrations in the fingerprint region.

-

N-H bending: Around 1600 cm-1.[11]

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M+) at m/z = 229.26. The fragmentation pattern will be influenced by the cleavage of bonds adjacent to the phosphorus and nitrogen atoms. Common fragmentation pathways for amines involve alpha-cleavage, leading to the loss of alkyl radicals.[12][13] For phosphines, fragmentation can involve the loss of phenyl groups or cleavage of the P-C bond.

Applications in Drug Development

While direct applications of (2-Aminoethyl)diphenylphosphine in drug development are not extensively documented in the available literature, the broader class of aminophosphine (B1255530) and bidentate phosphine ligands holds significant promise in medicinal chemistry and drug design.

Potential Roles:

-

Catalysis in Pharmaceutical Synthesis: Bidentate phosphine ligands are crucial in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[2] (2-Aminoethyl)diphenylphosphine can be employed as a ligand in such reactions to facilitate the formation of complex molecular architectures.

-

Bioactive Metal Complexes: Phosphine ligands can be used to synthesize metal complexes with potential therapeutic properties. For instance, gold(I) and silver(I) phosphine complexes have been investigated for their anticancer activities.[14][15] The aminophosphine scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes, which can influence their biological activity and selectivity.

-

Scaffolds for Drug Design: The aminophosphine moiety can serve as a versatile scaffold for the development of new therapeutic agents. The ability to functionalize both the phosphorus and nitrogen atoms allows for the creation of a diverse library of compounds for screening against various biological targets. Research has shown that aminophosphine ligands can be a privileged platform for the development of antitumoral ruthenium(II) arene complexes.[4][16]

It is important to note that a related but distinct compound, 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P), has shown antiproliferative and pro-apoptotic effects in various cancer cell lines.[16] This highlights the potential of amino-functionalized phosphorus compounds in cancer research, though direct evidence for (2-Aminoethyl)diphenylphosphine in this area is currently lacking.

Conclusion

(2-Aminoethyl)diphenylphosphine is a versatile P,N-bidentate ligand with a well-defined molecular structure and predictable spectroscopic features. While detailed experimental protocols and specific applications in drug development are not yet widely reported, its structural characteristics and the broader utility of aminophosphine ligands suggest significant potential in both catalytic synthesis and the design of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its capabilities in the fields of chemistry and medicine.

References

- 1. rsc.org [rsc.org]

- 2. This compound = 95.0 GC 4848-43-5 [sigmaaldrich.com]

- 3. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. researchgate.net [researchgate.net]

- 7. prezi.com [prezi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Diphenylphosphino)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and solubility of 2-(Diphenylphosphino)ethylamine, a key bidentate phosphine (B1218219) ligand. The information herein is intended to support research and development activities where this compound is utilized as a ligand in catalysis and as a building block in organic synthesis.

Physicochemical Data

The following table summarizes the known quantitative data for the boiling point and solubility of this compound.

| Property | Value | Conditions |

| Boiling Point | 220 °C | at 9 Torr |

| Water Solubility | Insoluble | Standard Temperature and Pressure |

| Organic Solvent Solubility | While specific quantitative solubility data is not readily available in the cited literature, its use as a raw material in syntheses involving solvents such as ethanol, tetrahydrofuran, and dichloromethane (B109758) suggests its solubility in these common organic solvents.[1][2] | - |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These represent standard laboratory procedures.

2.1. Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (220 °C at 9 Torr), a common technique for compounds that may decompose at their atmospheric boiling point.[1][2][3] A general procedure for this determination is as follows:

Objective: To determine the temperature at which the vapor pressure of a liquid equals the applied pressure, which is held below atmospheric pressure.

Apparatus:

-

A distillation flask or a side-arm test tube

-

A thermometer

-

A capillary tube (sealed at one end)

-

A heating mantle or oil bath

-

A vacuum pump and a manometer to measure the pressure

-

A cold trap to protect the vacuum pump

Procedure:

-

A small sample of the liquid is placed in the distillation flask or test tube.

-

The thermometer is positioned such that the bulb is just above the surface of the liquid.

-

A capillary tube, sealed at one end, is placed with its open end down into the liquid.

-

The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 9 Torr) as measured by the manometer.

-

The sample is gently heated with continuous stirring. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the sample equals the pressure in the system.

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point under reduced pressure.

2.2. Determination of Solubility

A standard method for determining the solubility of a liquid like this compound in a particular solvent is the shake-flask method.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Apparatus:

-

A flask or vial with a secure cap

-

A temperature-controlled shaker or agitator

-

A centrifuge or filtration apparatus

-

An analytical balance

-

A suitable analytical instrument for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a temperature-controlled shaker.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to let undissolved solute settle.

-

A clear aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.

-

The concentration of the solute in the aliquot is then determined using a pre-calibrated analytical method.

Role in Homogeneous Catalysis

This compound is a bidentate P,N-ligand, which means it can coordinate to a metal center through both its phosphorus and nitrogen atoms. This chelation effect often leads to the formation of stable and highly active catalysts. It is widely used in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions.[2][3]

The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents a ligand such as this compound. The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Generic Palladium Cross-Coupling Cycle

Caption: The role of a ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

References

Spectroscopic Profile of 2-(Diphenylphosphino)ethylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Diphenylphosphino)ethylamine, a key bidentate ligand in coordination chemistry and catalysis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The structural integrity of this compound is primarily established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.25 | m | 10H | P(C₆H ₅)₂ |

| 2.85 | t | 2H | CH ₂-NH₂ |

| 2.20 | t | 2H | P-CH ₂ |

| 1.35 | s (br) | 2H | NH ₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 139.0 (d, J = 14 Hz) | ipso-C of P(C₆H₅)₂ |

| 132.7 (d, J = 19 Hz) | ortho-C of P(C₆H₅)₂ |

| 128.6 | para-C of P(C₆H₅)₂ |

| 128.4 (d, J = 7 Hz) | meta-C of P(C₆H₅)₂ |

| 41.8 | C H₂-NH₂ |

| 34.5 (d, J = 18 Hz) | P-C H₂ |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) |

| -17.2 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3360, 3285 | N-H stretching (amine) |

| 3050, 3000 | C-H stretching (aromatic) |

| 2920, 2850 | C-H stretching (aliphatic) |

| 1590 | N-H bending (amine) |

| 1480, 1435 | C=C stretching (aromatic) |

| 1100 | P-C stretching |

| 740, 695 | C-H out-of-plane bending (aromatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

General Sample Preparation: For NMR analysis, this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

¹H, ¹³C, and ³¹P NMR Spectroscopy: All NMR spectra are recorded on a high-resolution NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

-

¹³C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon environment.

-

³¹P NMR: The spectrum is referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical progression to elucidate the chemical structure.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Core Chemical Properties of 2-(Diphenylphosphino)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely employed as a bidentate ligand in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphine (B1218219) donor and a hard amine donor, allows it to form stable complexes with a variety of transition metals. This property has led to its extensive use in a range of catalytic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, purification, spectral characterization, and a key catalytic application.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature and is sensitive to moisture and air.[1][3] It is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2–8 °C) to prevent oxidation.[1] It is insoluble in water but soluble in many common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆NP | [2] |

| Molecular Weight | 229.26 g/mol | [2] |

| CAS Number | 4848-43-5 | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 220 °C (at 9 Torr) | [1] |

| pKa (predicted) | 9.56 ± 0.10 | [1] |

| Water Solubility | Insoluble | [1] |

| Sensitivity | Moisture and air sensitive | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a diphenylphosphine (B32561) precursor with a 2-aminoethyl halide. A representative protocol is the reaction of lithium diphenylphosphide with 2-chloroethylamine (B1212225) hydrochloride.

Reaction Scheme:

(C₆H₅)₂PLi + ClCH₂CH₂NH₂·HCl → (C₆H₅)₂PCH₂CH₂NH₂ + LiCl + HCl

Materials:

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Chloroethylamine hydrochloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a solution of diphenylphosphine in anhydrous THF is cooled to -78 °C.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the solution, resulting in the formation of a red-orange solution of lithium diphenylphosphide. The mixture is stirred at this temperature for 30 minutes.

-

2-Chloroethylamine hydrochloride is added portion-wise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.[4]

Equipment:

-

Distillation flask

-

Short-path distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

Manometer

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled and connected to a vacuum pump.

-

The system is slowly evacuated to a pressure of approximately 9 Torr.[1]

-

The distillation flask is heated gradually using a heating mantle while stirring.

-

The fraction boiling at approximately 220 °C is collected in the receiving flask.[1]

-

The purified product is stored under an inert atmosphere at 2–8 °C.

Spectral Data and Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | ~7.3-7.5 | m | - | C₆H₅ |

| ~2.8 | t | ~6.5 | P-CH₂ | ||

| ~2.2 | t | ~6.5 | N-CH₂ | ||

| ~1.5 | br s | - | NH₂ | ||

| ¹³C | CDCl₃ | ~138 (d) | d | J(C,P) ≈ 15 | Cipso (C-P) |

| ~133 (d) | d | J(C,P) ≈ 20 | Cortho | ||

| ~129 | s | - | Cpara | ||

| ~128 (d) | d | J(C,P) ≈ 7 | Cmeta | ||

| ~42 (d) | d | J(C,P) ≈ 14 | N-CH₂ | ||

| ~35 (d) | d | J(C,P) ≈ 18 | P-CH₂ | ||

| ³¹P | CDCl₃ | ~ -17 | s | - | P(C₆H₅)₂ |

Note: The exact chemical shifts and coupling constants may vary depending on the specific experimental conditions. The data presented here are estimations based on typical values for similar compounds.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretch | Primary amine (NH₂) |

| 3050-3070 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

| 1580-1600 | N-H bend | Primary amine (NH₂) |

| 1435, 1480 | C=C stretch | Aromatic ring |

| 1090-1120 | P-Ph stretch | Phenylphosphine |

| 690-750 | C-H bend | Aromatic C-H (out-of-plane) |

Note: The positions of the absorption bands are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 229. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to a stable iminium ion.[7] Another likely fragmentation would be the loss of the ethylamine (B1201723) side chain.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 229 | [(C₆H₅)₂PCH₂CH₂NH₂]⁺ (Molecular Ion) |

| 185 | [(C₆H₅)₂P]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Catalytic Application: Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide.[1] The ligand coordinates to the palladium center, influencing its electronic properties and steric environment, thereby facilitating the key steps of the catalytic cycle.

Catalytic Cycle Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Description:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand (L), reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst for the next cycle.

Conclusion

This compound is a valuable and versatile ligand in modern organic synthesis. Its unique combination of a phosphine and an amine donor group allows for the efficient catalysis of a wide array of chemical transformations. This guide has provided a detailed overview of its fundamental chemical properties, including established protocols for its synthesis and purification, and a summary of its key spectral characteristics. A deeper understanding of these properties is essential for researchers and professionals seeking to harness the full potential of this important chemical tool in the development of novel synthetic methodologies and pharmaceutical agents.

References

- 1. rsc.org [rsc.org]

- 2. This compound CAS#: 4848-43-5 [m.chemicalbook.com]

- 3. This compound | 4848-43-5 | FD155486 [biosynth.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Synthesis, Catalytic Applications, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)ethylamine, a versatile aminophosphine (B1255530) ligand, has garnered significant attention in the scientific community for its efficacy in a range of catalytic transformations. This guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed synthesis protocols, and its application in key chemical reactions. Furthermore, it explores the broader biological context of aminophosphine ligands, offering insights for professionals in drug development.

Chemical Identity and Synonyms

This compound is a well-known compound in the field of coordination chemistry and catalysis. It is identified by the CAS Number 4848-43-5. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

| Synonym | Reference |

| (2-Aminoethyl)diphenylphosphine | --INVALID-LINK-- |

| 1-Amino-2-(diphenylphosphino)ethane | --INVALID-LINK-- |

| 2-(Diphenylphosphino)ethanamine | ChemicalBook |

| (2-aminoethyl)diphenylphosphane | Watson Noke Scientific |

| DPPDA | ChemicalBook |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆NP | --INVALID-LINK-- |

| Molecular Weight | 229.26 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | ChemicalBook |

| Boiling Point | 220 °C at 9 Torr | ChemicalBook |

| Solubility | Insoluble in water | ChemicalBook |

| Storage Temperature | 2-8 °C under inert gas | ChemicalBook |

Synthesis and Experimental Protocols

While various synthetic routes exist, a common and effective method for the preparation of aminophosphines involves the aminolysis of chlorophosphines.

General Synthesis Protocol for Aminophosphines

This protocol outlines the general steps for synthesizing aminophosphines, which can be adapted for this compound.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Materials:

-

Chlorodiphenylphosphine

-

Ethanolamine

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The resulting suspension contains the product and triethylamine hydrochloride precipitate.

-

Filter the mixture under inert atmosphere to remove the hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.

Applications in Catalysis

This compound serves as a highly effective ligand in various palladium- and ruthenium-catalyzed reactions. Its bidentate nature, coordinating through both the phosphorus and nitrogen atoms, imparts stability and unique reactivity to the metal center.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The use of this compound as a ligand can enhance the efficiency and scope of this reaction.

General Workflow for Suzuki-Miyaura Coupling:

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol:

-

To a Schlenk flask charged with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

-

Add the base, for instance, potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed solvent (e.g., a mixture of toluene and water).

-

Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hydrogenation of Ketones

Ruthenium complexes bearing aminophosphine ligands, including this compound, are effective catalysts for the hydrogenation of ketones to alcohols.

Reaction Conditions for Acetophenone (B1666503) Hydrogenation: A representative procedure for the hydrogenation of acetophenone is outlined below.[2]

| Parameter | Condition |

| Catalyst | Ru-based catalyst with this compound ligand |

| Substrate | Acetophenone (0.8 mmol) |

| Base | Potassium hydroxide (B78521) (4.0 mmol) |

| Solvent | Isopropanol (B130326) (5.0 mL) |

| Temperature | 25 °C |

| Time | 24 h |

Experimental Protocol:

-

In a pressure vessel, combine the ruthenium precursor and this compound in isopropanol and stir to form the active catalyst.

-

Add acetophenone and potassium hydroxide to the vessel.

-

Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully vent the hydrogen pressure.

-

Analyze the reaction mixture by GC or NMR to determine conversion and selectivity.

-

For isolation, neutralize the base, remove the solvent, and purify the product by distillation or chromatography.

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. NMR spectroscopy is a primary tool for this purpose.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Phenyl protons: ~7.0-7.5Ethylenic protons (-CH₂-): ~2.5-3.0 (P-CH₂) and ~2.8-3.3 (N-CH₂)Amine protons (-NH₂): Broad signal, variable position | Coupling to ³¹P will be observed for adjacent protons. |

| ¹³C NMR | Phenyl carbons: ~128-140Ethylenic carbons: ~30-40 | Coupling to ³¹P will be observed for carbons near the phosphorus atom. |

| ³¹P NMR | ~ -15 to -25 | The chemical shift is sensitive to the electronic environment of the phosphorus atom. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Relevance to Drug Development and Signaling Pathways

While this compound is primarily utilized as a ligand in synthesis, the broader class of aminophosphine and aminophosphonate compounds has shown significant biological activity.[3][4] This suggests potential, yet underexplored, avenues for its application or the application of its derivatives in a biomedical context.

Biological Activities of Related Compounds

-

Anticancer Properties: Certain aminophosphonate derivatives have demonstrated cytostatic effects on various tumor cell lines, including breast and prostate cancer.[3] Ruthenium(II) arene complexes with aminophosphine ligands have also been identified as having antitumoral activity, with some showing efficacy in platinum-resistant cell lines.[5]

-

Enzyme Inhibition: The structural analogy of α-aminophosphonic acids to α-amino acids makes them candidates for enzyme inhibitors.[3] For instance, some aminophosphonates and their metal complexes have shown inhibitory activity against cholinesterases, enzymes relevant in neurodegenerative diseases.[6]

Potential Signaling Pathways

Given the enzymatic inhibitory potential of related compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Figure 3: Hypothetical workflow for exploring the biological activity of this compound derivatives.

Conclusion and Future Outlook

This compound is a valuable and versatile ligand in synthetic chemistry, with well-established applications in cross-coupling and hydrogenation reactions. The detailed protocols provided in this guide aim to facilitate its use in research and development. While its direct role in drug development is not yet defined, the biological activities of related aminophosphine compounds suggest that the synthesis of novel derivatives of this compound for biological screening could be a fruitful area of future research. The exploration of its coordination chemistry with biologically relevant metals may also unveil new therapeutic or diagnostic agents.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) | MDPI [mdpi.com]

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine, a versatile bidentate phosphine (B1218219) ligand, plays a significant role in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to form stable complexes with a variety of transition metals. These complexes exhibit remarkable catalytic activity in a range of organic transformations and have shown potential in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, applications in catalysis, and emerging role in medicinal chemistry.

IUPAC Nomenclature and Chemical Identity

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Diphenylphosphino)ethanamine .

Synonyms:

-

(2-Aminoethyl)diphenylphosphine

-

1-Amino-2-(diphenylphosphino)ethane

-

2-(Diphenylphosphanyl)ethanamine

-

(2-aminoethyl)diphenylphosphane[1]

-

DPPEA

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 4848-43-5[2] |